molecular formula C11H14F3NO B11734535 (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11734535
M. Wt: 233.23 g/mol
InChI Key: BLFHYPLGWVJPIJ-SECBINFHSA-N
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Description

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound featuring an amino group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maintain consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Efavirenz: An anti-HIV agent containing a trifluoromethyl group.

    Mefloquine: An antimalarial drug with a trifluoromethyl group.

Uniqueness

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H14F3NO/c1-7-3-2-4-8(9(15)5-6-16)10(7)11(12,13)14/h2-4,9,16H,5-6,15H2,1H3/t9-/m1/s1

InChI Key

BLFHYPLGWVJPIJ-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CCO)N)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C(CCO)N)C(F)(F)F

Origin of Product

United States

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